N-(1H-indol-3-ylmethyl)-3,5-dimethylaniline
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Overview
Description
N-(1H-indol-3-ylmethyl)-3,5-dimethylaniline is a compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-3-ylmethyl)-3,5-dimethylaniline can be achieved through a multi-step process involving the Fischer indole synthesis followed by N-alkylation. The Fischer indole synthesis is a well-known method for constructing indole rings and involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The subsequent N-alkylation step involves the reaction of the indole derivative with an appropriate alkylating agent, such as an alkyl halide, under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the Fischer indole synthesis and N-alkylation steps to maximize yield and minimize by-products. This could include the use of microwave irradiation to reduce reaction times and the selection of suitable solvents and catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-3-ylmethyl)-3,5-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The compound can be reduced to form indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-2 and C-3 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
N-(1H-indol-3-ylmethyl)-3,5-dimethylaniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Mechanism of Action
The mechanism of action of N-(1H-indol-3-ylmethyl)-3,5-dimethylaniline involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. For example, they can inhibit the activity of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . Additionally, they can interact with DNA and proteins, affecting cellular processes such as apoptosis and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Gramine: An indole alkaloid with defensive properties in plants.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Uniqueness
N-(1H-indol-3-ylmethyl)-3,5-dimethylaniline is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. This compound’s distinct structure allows it to interact with different molecular targets compared to other indole derivatives, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-(1H-indol-3-ylmethyl)-3,5-dimethylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2/c1-12-7-13(2)9-15(8-12)18-10-14-11-19-17-6-4-3-5-16(14)17/h3-9,11,18-19H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQZXPRQGBAWTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NCC2=CNC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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